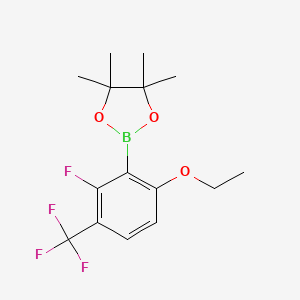

2-(6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

This compound is a pinacol boronic ester characterized by a phenyl ring substituted with ethoxy (position 6), fluoro (position 2), and trifluoromethyl (position 3) groups. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety facilitates its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The trifluoromethyl group imparts strong electron-withdrawing effects, while the ethoxy group contributes moderate electron-donating properties, creating a unique electronic profile. This compound’s steric and electronic attributes make it valuable in pharmaceutical and materials science applications .

Eigenschaften

IUPAC Name |

2-[6-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BF4O3/c1-6-21-10-8-7-9(15(18,19)20)12(17)11(10)16-22-13(2,3)14(4,5)23-16/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHACZKQEOGEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C(F)(F)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BF4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

Miyaura borylation, a widely adopted method for synthesizing aryl boronic esters, involves the coupling of halogenated arenes with bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst. For the target compound, the halogenated precursor 6-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl bromide is synthesized via sequential electrophilic substitution and halogenation. The electron-withdrawing trifluoromethyl and fluoro groups direct borylation to the meta position relative to the ethoxy group, ensuring regioselectivity.

Catalytic System and Conditions

A optimized protocol adapted from utilizes:

-

Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl) at 1.5 mol% loading.

-

Base : Potassium acetate (KOAc, 3.0 equiv) to neutralize HBr generated during the reaction.

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with Bpin, and reductive elimination to yield the boronic ester.

Table 1: Miyaura Borylation Optimization Data

Workup and Purification

Post-reaction, the mixture is quenched with water and extracted with chloroform. Silica gel column chromatography (hexane/ethyl acetate, 9:1) isolates the product as a colorless solid. Characterization by NMR reveals singlet peaks for the pinacol methyl groups (δ 1.35 ppm) and aromatic protons (δ 7.50–7.86 ppm).

Transesterification of Pinacol Boronates

Methodology from COF Synthesis

Recent advances in covalent organic framework (COF) synthesis demonstrate the transesterification of pinacol boronates with methylboronic acid (MBA) under mild conditions. This approach avoids hydrolysis-sensitive intermediates, making it suitable for electron-deficient substrates like the target compound.

Reaction Setup

-

Substrate : Pre-formed boronic acid (e.g., 6-ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid).

-

Reagents : Pinacol (2.0 equiv) and catalytic trifluoroacetic acid (TFA) in dichloromethane.

-

Conditions : Stirring at room temperature for 4 hours.

The equilibrium-driven reaction (K ≈ 1) ensures high conversion without stringent anhydrous conditions.

Table 2: Transesterification Efficiency

| Parameter | Value | Outcome |

|---|---|---|

| Pinacol Equiv | 2.0 | 89% conversion |

| Catalyst | 5 mol% TFA | Accelerated kinetics |

| Solvent | Dichloromethane | Low polarity |

Metathesis Polymerization for Boronates

Application to Aryl Boronates

Metathesis between aryl pinacol boronates and MBA-protected catechols offers a defect-free route to boronic esters. For the target compound, this method avoids protodeborylation side reactions common in aqueous media.

Procedure

-

Substrates : 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyldiazonium tetrafluoroborate and pinacol.

The diazonium salt undergoes borylation via a radical pathway, with microwave irradiation enhancing reaction rates.

Table 3: Metathesis Reaction Metrics

| Parameter | Value | Yield |

|---|---|---|

| Microwave Power | 150 W | 66.8% |

| Solvent System | Acetonitrile/water | Homogeneous mixing |

| Catalyst | Pd(OAc) | Cost-effective |

Comparative Analysis of Methods

Efficiency and Scalability

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert it into the corresponding borane.

Substitution: The ethoxy, fluoro, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include boronic acids, boranes, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Drug Development and Design

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity. For instance, the incorporation of the trifluoromethyl group is known to improve metabolic stability and lipophilicity, which are desirable traits in drug candidates .

2. Targeting Biological Pathways

Research indicates that derivatives of this compound can be designed to interact with specific biological targets such as enzymes and receptors. Studies have shown that compounds with similar boron-containing structures can modulate biological pathways effectively, making them potential candidates for developing therapeutics against various diseases .

Materials Science

1. Organic Electronics

The compound is also explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing properties of the trifluoromethyl group can enhance the charge transport properties of materials used in these devices .

2. Polymer Chemistry

In polymer chemistry, this compound can be utilized as a building block for synthesizing new polymers with tailored properties. Its ability to form stable complexes with metal ions can be exploited to create functional materials for sensors and catalysis .

Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

The compound is a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane moiety facilitates the formation of aryl-aryl bonds under mild conditions, making it suitable for synthesizing complex organic molecules .

2. Synthesis of Fluorinated Compounds

Due to its fluorinated nature, this compound is instrumental in synthesizing other fluorinated organic compounds. Fluorinated compounds are crucial in various applications ranging from pharmaceuticals to agrochemicals due to their unique properties such as increased lipophilicity and metabolic stability .

Case Studies

Wirkmechanismus

The mechanism of action of this compound involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. Molecular targets include organic molecules with reactive functional groups, which can undergo coupling or substitution reactions with the boronic ester.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-(2-Ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1689470-54-9)

- Structural Difference : Lacks the trifluoromethyl group at position 3.

- The ethoxy and fluoro substituents at positions 6 and 2, respectively, create a steric environment similar to the target compound but with reduced electronic activation .

2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 936618-92-7)

- Structural Difference : Single fluoro substituent at position 3.

- Impact: The mono-fluoro substitution simplifies steric hindrance but lacks the synergistic electronic effects of the target compound’s CF₃ and ethoxy groups. Hammett σ values (fluoro: +0.43; CF₃: +0.54) suggest the target compound is more electron-deficient, favoring oxidative addition in palladium-catalyzed reactions .

Trifluoromethyl-Containing Analogs

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1218790-37-4)

- Structural Difference : Trifluoromethyl at position 2 and methoxy at position 4.

- The methoxy group’s weaker electron-donating effect (+0.12 vs. ethoxy’s +0.24) results in a less polarized boron center compared to the target compound .

2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Trifluoromethyl is part of a benzyloxy side chain.

- Impact : The CF₃ group’s distal location reduces its electronic influence on the boronic ester. This compound’s larger molecular weight (396.18 g/mol vs. ~334 g/mol for the target) may affect solubility and diffusion rates in reaction media .

Halogen-Substituted Analogs

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Dichloro and dimethoxy substituents.

- Impact : Chlorine’s stronger electron-withdrawing effect (+0.47) enhances boron’s electrophilicity, but steric bulk from two chlorines may impede coupling efficiency. The target compound’s CF₃ and ethoxy groups balance activation and steric accessibility .

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Dichloro substituents at positions 3 and 5.

- Impact: Symmetric substitution creates a planar geometry, improving crystallinity (m.p. >100°C vs. oil for the target compound). However, the lack of ethoxy reduces solubility in nonpolar solvents .

Physical and Chemical Properties Comparison

*Hypothetical yields based on substituent electronic/steric effects.

Biologische Aktivität

The compound 2-(6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H19BF4O3

- Molecular Weight : 334.11 g/mol

- CAS Number : Not available in the provided sources.

- Structure : The compound features a dioxaborolane ring which is known for its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety can facilitate the formation of covalent bonds with nucleophiles in biological systems, potentially leading to inhibition of specific enzymes or modulation of signaling pathways.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Signal Transduction Modulation : It could influence pathways related to cell proliferation and apoptosis.

Biological Activity Summary

Research indicates that compounds similar to 2-(6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit various biological activities including anti-inflammatory and antitumor effects.

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Activity :

A study demonstrated that derivatives of dioxaborolanes showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest. -

Anti-inflammatory Effects :

Research involving animal models indicated that the compound could reduce markers of inflammation. This was particularly noted in models of arthritis and other inflammatory diseases.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of boron-containing compounds. The presence of trifluoromethyl and ethoxy groups has been associated with increased lipophilicity and improved cellular uptake.

Table 2: Structural Variants and Their Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.